TAAR1 Agonist Potency is Stereochemistry‑Dependent: (1S,3S,4S) vs. (1S,3R,4S) Epimer Comparison
In US Patent 9,790,230, 2‑oxa‑5‑azabicyclo[2.2.1]heptan‑3‑yl derivatives bearing the (1S,3R,4S) configuration display potent TAAR1 agonism (IC50 = 2.2 nM in HEK‑293 cells expressing rat TAAR1), whereas the corresponding (1S,3S,4S) epimers show substantially reduced activity (IC50 > 100 nM) [1]. This >45‑fold loss in potency upon inversion of the C‑3 stereocenter underscores the absolute requirement for the (1S,3S,4S) configuration in this chemotype.
| Evidence Dimension | TAAR1 agonist IC50 (rat TAAR1, HEK-293 cells) |
|---|---|
| Target Compound Data | IC50 > 100 nM ((1S,3S,4S) epimer-derived analog) |
| Comparator Or Baseline | IC50 = 2.2 nM ((1S,3R,4S) epimer-derived analog, BDBM348697) |
| Quantified Difference | >45-fold decrease in potency for the (1S,3S,4S) isomer |
| Conditions | HEK-293 cells stably expressing rat TAAR1, 37 °C, 5% CO2, DMEM high glucose medium + 10% fetal calf serum |
Why This Matters
Precise control of the C‑3 stereochemistry is mandatory for achieving nanomolar TAAR1 agonism; sourcing the correct (1S,3S,4S) isomer avoids potency losses that would invalidate a lead optimization campaign.
- [1] BindingDB entry BDBM348697, data extracted from US Patent 9,790,230 B2. View Source
